molecular formula C14H17NO3S B2812829 N-(2,3-dimethylphenyl)-N-(1,1-dioxo(3-2,3-dihydrothienyl))acetamide CAS No. 620590-11-6

N-(2,3-dimethylphenyl)-N-(1,1-dioxo(3-2,3-dihydrothienyl))acetamide

Cat. No. B2812829
M. Wt: 279.35
InChI Key: MYHKTXBCMWLYAO-UHFFFAOYSA-N
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Description

N-(2,3-dimethylphenyl)-N-(1,1-dioxo(3-2,3-dihydrothienyl))acetamide, also known as DMTA, is a chemical compound that has gained attention in scientific research due to its potential as a drug candidate. DMTA belongs to the class of thienylacetamides, which have been shown to exhibit various biological activities. In

Scientific Research Applications

Biological Effects and Therapeutic Potentials of Acetamide Derivatives

Acetamide derivatives, including N,N-dimethylacetamide and N-methylacetamide, have been studied for their biological effects, with ongoing research adding to our understanding of their implications in human health. These compounds continue to hold commercial importance, with investigations exploring their biological consequences following exposure. The diversity in biological responses among these chemicals reflects their varied biological activity and usage. The environmental toxicology of these materials has expanded significantly, incorporating data not available in earlier reviews, which could provide insights into the potential environmental impacts and toxicological profiles of related acetamide derivatives, including N-(2,3-dimethylphenyl)-N-(1,1-dioxo(3-2,3-dihydrothienyl))acetamide (Kennedy, 2001).

Metabolism and Mechanisms of Action

Understanding the metabolism of acetamide derivatives is crucial for assessing their therapeutic and toxicological profiles. For example, aspartame, a compound hydrolyzed in the gut to yield aspartic acid, phenylalanine, and methanol, undergoes metabolic pathways that might share similarities with the metabolism of N-(2,3-dimethylphenyl)-N-(1,1-dioxo(3-2,3-dihydrothienyl))acetamide. Studies on aspartame's metabolism could offer a framework for predicting the metabolic fate of related acetamide derivatives in the body (Ranney & Oppermann, 1979).

Antituberculosis Applications

The antituberculosis activity of organotin complexes, including those with acetamide derivatives, highlights the potential for developing novel therapeutics targeting tuberculosis. These complexes exhibit significant antituberculosis activity, suggesting that acetamide derivatives could play a role in the design of new antituberculosis drugs. The structural diversity and the biological activity of these complexes indicate a promising avenue for further research into the therapeutic applications of acetamide derivatives (Iqbal, Ali, & Shahzadi, 2015).

properties

IUPAC Name

N-(2,3-dimethylphenyl)-N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO3S/c1-10-5-4-6-14(11(10)2)15(12(3)16)13-7-8-19(17,18)9-13/h4-8,13H,9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYHKTXBCMWLYAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N(C2CS(=O)(=O)C=C2)C(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,3-dimethylphenyl)-N-(1,1-dioxo(3-2,3-dihydrothienyl))acetamide

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